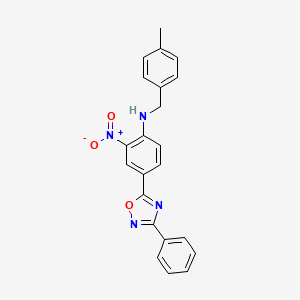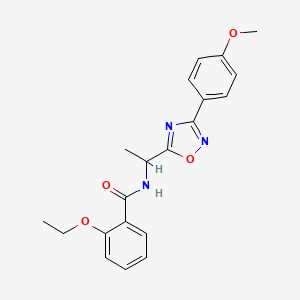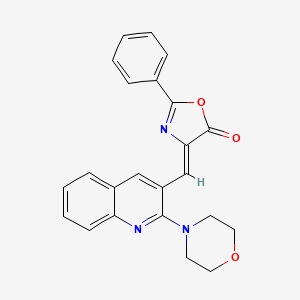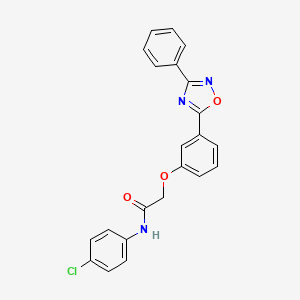
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-8025 and belongs to the class of nitrophenyl-substituted oxadiazoles.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of fatty acid synthase (FAS), an enzyme that is essential for the synthesis of fatty acids in cancer cells. FAS is overexpressed in many types of cancer cells, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of fatty acid synthase, leading to the accumulation of toxic intermediates and ultimately cell death. Physiologically, it has been shown to have anti-cancer, antibacterial, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potent inhibitory activity against fatty acid synthase. This makes it a useful tool for studying the role of FAS in cancer cells and other diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new cancer therapies based on the inhibition of fatty acid synthase. Another area of research is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of MBX-8025. Additionally, future research may focus on the development of new methods for synthesizing and purifying this compound, as well as the optimization of its pharmacological properties.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-methylbenzylamine, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, and glacial acetic acid in the presence of a catalyst such as acetic anhydride or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research. MBX-8025 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a protein called fatty acid synthase, which is essential for the growth and survival of cancer cells.
Another potential application of MBX-8025 is in the field of infectious diseases. This compound has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUBCJIFKLXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)






![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)